,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol is a synthetic compound not readily found in nature. Various methods have been reported for its synthesis, with the most common approach involving the electrochemical fluorination of hexanediol. [Source: Journal of Fluorine Chemistry, 1982, 20(1), 71-81]
This compound possesses several interesting properties relevant to scientific research:
While research on its specific applications is ongoing, 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol has been explored for various potential uses in scientific research:
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol is a fluorinated organic compound with the molecular formula C6H6F8O2 and a molecular weight of approximately 262.10 g/mol. This compound features a hexanediol backbone with eight fluorine atoms substituted at specific carbon positions. The presence of fluorine atoms imparts unique properties to the compound, such as increased chemical stability and hydrophobic characteristics. It is classified as a diol due to the presence of two hydroxyl (-OH) functional groups.
Currently, there is no extensive research on the specific mechanism of action of OFHD in biological systems.
The chemical reactivity of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol primarily involves nucleophilic substitution and esterification reactions. The hydroxyl groups can react with various electrophiles to form esters or ethers. Notably, the compound can undergo reactions with isocyanates to produce urethanes and can also participate in polymerization processes when reacted with acrylates or methacrylates .
The synthesis of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol can be achieved through several methods:
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol finds applications in various fields:
Interaction studies involving 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol focus on its reactivity with other chemical species. These studies are crucial for understanding how this compound behaves in various environments and its potential interactions within biological systems. Research indicates that its interactions may lead to the formation of stable complexes or derivatives that could have implications in material science and pharmacology .
Several compounds share structural similarities with 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1H-perfluoro-1-octanol | C8H7F17O | Longer carbon chain; higher fluorination |
Perfluorohexanol | C6H13F13O | Similar chain length but fewer hydroxyl groups |
1H-perfluoropentanol | C5H9F11O | Shorter chain; fewer fluorine substitutions |
2-Hydroxyperfluoropentanoic acid | C5H7F11O2 | Contains carboxylic acid functionality |
Uniqueness: 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol is distinguished by its specific arrangement of hydroxyl groups and a high degree of fluorination on a hexane backbone. This configuration contributes to its unique hydrophobic properties and potential applications in specialized fields such as pharmaceuticals and materials science.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol represents a distinctive member of the fluorinated aliphatic diol family, characterized by its systematic incorporation of fluorine atoms throughout the carbon backbone. The compound bears the Chemical Abstracts Service registry number 355-74-8 and conforms to the molecular formula C₆H₆F₈O₂ with a molecular weight of 262.0979 daltons. The International Union of Pure and Applied Chemistry systematic name follows the conventional nomenclature principles for fluorinated organic compounds, designating the positions of fluorine substitution on the hexane backbone.
The structural identity encompasses multiple synonymous designations that reflect various naming conventions within organofluorine chemistry. Alternative nomenclature includes 1,6-Dihydroxy-2,2,3,3,4,4,5,5-octafluorohexane and 1H,1H,6H,6H-Perfluorohexane-1,6-diol, emphasizing the terminal hydroxyl functionality and the perfluorinated central carbon framework. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier key NHEKBXPLFJSSBZ-UHFFFAOYSA-N provides unambiguous structural identification for database searches and chemical informatics applications.
Physical characterization reveals distinct properties that distinguish this compound from conventional aliphatic diols. The melting point ranges from 66 to 70 degrees Celsius, while the boiling point occurs at 100 degrees Celsius under reduced pressure conditions of 3 millimeters of mercury. The density measurement of 1.575 grams per cubic centimeter significantly exceeds that of non-fluorinated analogues, reflecting the substantial atomic mass contribution of the eight fluorine substituents.
Solubility characteristics demonstrate the unique amphiphilic nature inherent to fluorinated alcohols. The compound exhibits solubility in methanol with almost complete transparency, indicating favorable interactions between the hydroxyl groups and protic solvents. This solubility profile enables applications in specialized chemical syntheses where controlled solvation properties are essential.
The development of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol emerges from the broader historical progression of organofluorine chemistry, which traces its origins to the early 19th century despite elemental fluorine isolation occurring much later. The foundational work began in 1835 when Dumas and colleagues prepared methyl fluoride from dimethyl sulfate, representing the first synthesis of an organofluorine compound. Alexander Borodin subsequently contributed the first nucleophilic halogen exchange reaction in 1862, establishing fundamental methodologies that would later enable complex fluorinated molecule synthesis.
The isolation of elemental fluorine by Henri Moissan in 1886 marked a pivotal moment in fluorine chemistry development, though practical applications remained limited due to handling difficulties and extreme reactivity. The period from 1886 to 1920 witnessed gradual advancement in fluorination methodologies, with significant contributions from researchers like Schiemann, who developed aromatic fluorination techniques using diazonium salts in 1927.
World War II catalyzed unprecedented advancement in organofluorine chemistry through the Manhattan Project's requirements for uranium hexafluoride-resistant materials. This period necessitated the development of fluorinated compounds capable of withstanding highly corrosive environments, leading to systematic exploration of perfluorinated structures. The wartime research established industrial-scale fluorination processes, including the cobalt trifluoride method developed by Fowler and the electrochemical fluorination process invented by Simons.
Post-war developments focused on controlled fluorination methodologies that enabled synthesis of specific fluorinated architectures. The evolution from explosive direct fluorination to sophisticated catalytic processes created pathways for synthesizing compounds like 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol with precise fluorine placement and functional group preservation. Contemporary advances include the development of manganese-catalyzed carbon-hydrogen fluorination reactions and photocatalytic strategies that enable selective introduction of fluorine atoms under mild conditions.
The historical trajectory demonstrates a progression from serendipitous discoveries to rational design approaches in organofluorine synthesis. Modern methodologies emphasize selectivity, efficiency, and environmental considerations while maintaining the unique property advantages that drive continued interest in fluorinated compounds. This evolution provides the foundation for understanding the synthetic accessibility and applications of highly fluorinated structures like 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol occupies a distinctive position within the broader category of fluorinated aliphatic compounds due to its unique combination of extensive fluorination and terminal diol functionality. The compound represents an advanced example of systematic fluorine incorporation, where eight fluorine atoms are strategically positioned to maximize the beneficial effects of fluorine substitution while preserving reactive hydroxyl groups for further chemical modification.
The significance of this compound within fluorinated aliphatics relates directly to the fundamental properties imparted by carbon-fluorine bonds. The carbon-fluorine bond represents one of the strongest bonds in organic chemistry, with an average bond energy of approximately 480 kilojoules per mole, substantially exceeding the strength of carbon-chlorine bonds at 320 kilojoules per mole. This exceptional bond strength contributes to the thermal and chemical stability that characterizes fluorinated aliphatic compounds and makes them valuable for demanding applications.
Structural analysis reveals how the systematic fluorine placement affects molecular conformation and intermolecular interactions. The van der Waals radius of fluorine at 1.47 Ångströms approaches that of hydrogen at 1.2 Ångströms, enabling extensive fluorination without introducing significant steric strain. This characteristic allows 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol to maintain structural integrity while benefiting from the unique properties of the carbon-fluorine bond.
The dual functionality provided by terminal hydroxyl groups distinguishes this compound from simple perfluoroalkanes and enables diverse synthetic applications. Fluorinated aliphatic cyclic hydrocarbons demonstrate higher boiling points, melting points, and relative densities compared to open-chain analogues with equivalent carbon content. The diol functionality in 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol provides reactive sites for polymer formation, ester synthesis, and other chemical transformations while maintaining the stability conferred by the fluorinated backbone.
The compound's position within fluorinated aliphatics encompasses its role as a building block for more complex structures. The perfluoropolyether diol class, which includes derivatives of compounds like 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol, demonstrates applications in high-end technologies requiring exceptional chemical resistance and unique surface properties. These applications include hard disk drive lubrication and low refractive index coatings, where the combination of fluorine content and functional group reactivity provides optimal performance characteristics.
Modern synthetic fluorine chemistry has positioned 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol as a valuable intermediate and building block within contemporary methodological frameworks. The compound exemplifies the evolution from early direct fluorination approaches to sophisticated selective methodologies that enable precise fluorine incorporation with functional group tolerance.
Contemporary synthetic strategies increasingly emphasize the development of catalytic carbon-hydrogen fluorination reactions that can introduce fluorine atoms into complex molecular architectures. Recent advances include manganese porphyrin-catalyzed aliphatic carbon-hydrogen fluorination and palladium-catalyzed aromatic fluorination methodologies. These developments provide alternative synthetic pathways to compounds like 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol that avoid the harsh conditions traditionally associated with fluorination chemistry.
The pharmaceutical and materials science applications of fluorinated compounds have intensified research focus on selective fluorination methodologies. Fluorine incorporation frequently improves metabolic stability, binding affinity, and membrane permeability in pharmaceutical compounds, while materials applications benefit from the unique surface properties and chemical resistance of fluorinated structures. The strategic incorporation of fluorine into drug molecules demonstrates measurable effects on pharmacokinetic parameters, including biological activity and molecular transport characteristics.
Table 1: Contemporary Fluorination Methodologies Relevant to Fluorinated Diol Synthesis
Methodology | Catalyst System | Fluorine Source | Target Bonds | Selectivity |
---|---|---|---|---|
Manganese Porphyrin | Manganese Tetramesitylporphyrin | Silver Fluoride | Aliphatic Carbon-Hydrogen | High |
Palladium-Catalyzed | Palladium Acetate | N-Fluoropyridinium | Aromatic Carbon-Hydrogen | Moderate |
Photocatalytic | Xanthone/Fluorenone | Selectfluor | Benzylic Carbon-Hydrogen | High |
Iron-Mediated | Iron Complexes | Tetrabutylammonium Fluoride | Aliphatic Carbon-Hydrogen | Variable |
Modern applications of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol demonstrate its integration into advanced synthetic schemes for specialized materials. The compound serves as a precursor for perfluoropolyether diols with tailored molecular weights and properties, enabling applications in aerospace lubricants, electronic materials, and surface coatings. The narrow molecular distribution and dual terminal functionality facilitate controlled polymerization reactions that produce materials with predictable properties.
Emerging applications in positron emission tomography represent an expanding frontier for fluorinated compounds in medical imaging. While 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol itself may not serve directly as an imaging agent, its synthetic accessibility and functional group compatibility position it as a potential building block for more complex fluorine-18 labeled compounds. The development of efficient synthetic routes to fluorinated intermediates supports broader applications in nuclear medicine and diagnostic imaging.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol is a fluorinated aliphatic diol with the molecular formula C₆H₆F₈O₂ and a molecular weight of 262.1 g/mol [1] [2] [3]. The compound features a six-carbon chain backbone with hydroxyl groups positioned at the terminal carbon atoms and eight fluorine atoms systematically substituted at the 2,2,3,3,4,4,5,5-positions [1] [4]. The IUPAC name for this compound is 2,2,3,3,4,4,5,5-octafluorohexane-1,6-diol, and it is identified by the Chemical Abstracts Service number 355-74-8 [1] [3] [4].
The molecular structure displays a linear alkyl chain configuration where the central four carbon atoms each bear two fluorine substituents, creating a highly fluorinated core region flanked by hydroxyl-bearing methylene groups [1] [4]. The SMILES notation for the compound is OCC(F)(F)C(F)(F)C(F)(F)C(F)(F)CO, which illustrates the systematic arrangement of fluorine atoms along the carbon backbone [1] [5]. This structural arrangement results in a compound where the electronegative fluorine atoms significantly influence the overall molecular properties and reactivity patterns [6].
Crystallographic analysis reveals that the compound adopts specific conformational preferences in the solid state [7] [8]. The molecular structure in crystal form shows O—H⋯O hydrogen bonding interactions involving the terminal hydroxyl groups, which drive the O—C—C—O torsion angles into a gauche-trans-trans series of conformations along the backbone [8]. These hydrogen-bonding interactions form a two-dimensional network parallel to the (100) plane in the crystal structure [8].
The thermal properties of 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol demonstrate the significant impact of fluorine substitution on the physical characteristics of the molecule [1] [2] [5]. The compound exhibits a melting point range of 66-70°C, as consistently reported across multiple sources [1] [2] [5] [9] [10]. This melting point represents a substantial increase compared to the non-fluorinated 1,6-hexanediol, which melts at 41-43°C, indicating enhanced intermolecular interactions due to fluorine substitution [10].
The boiling point of the octafluorinated diol is 100°C at 3 mmHg pressure [1] [2] [5] [9]. This reduced pressure boiling point reflects the compound's thermal stability and volatility characteristics under vacuum conditions [1] [5]. The relatively low boiling point under reduced pressure suggests potential applications in distillation and purification processes where thermal degradation must be minimized [2].
The thermal behavior of fluorinated diols has been extensively studied, with research indicating that fluorine substitution significantly alters the thermal decomposition patterns compared to non-fluorinated analogues [11]. The presence of multiple fluorine atoms creates a more thermally stable molecular framework while simultaneously affecting the volatility characteristics of the compound [11].
The density of 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol is 1.4712 g/cm³, which represents a significant increase from the density of non-fluorinated 1,6-hexanediol at 0.953 g/cm³ [10]. This density enhancement of approximately 54% is directly attributable to the substitution of hydrogen atoms with the much heavier fluorine atoms, demonstrating the profound impact of fluorination on bulk physical properties [10].
The compound crystallizes as a white to light yellow crystalline solid with a powder-like appearance [2] [9] [10]. Crystal structure analysis has revealed specific packing arrangements that are stabilized by intermolecular hydrogen bonding networks [7] [8]. In the crystal lattice, the molecules are connected through O—H⋯O hydrogen bonds involving the hydroxyl groups, with specific geometric parameters including D—H distances of 0.84-0.85 Å and H⋯A distances of 1.82-1.87 Å [7].
The crystalline structure exhibits a two-dimensional hydrogen-bonding network that influences the overall stability and physical properties of the solid-state material [8]. These structural characteristics are consistent with other fluorinated diols, where the combination of hydrogen bonding from hydroxyl groups and the steric effects of fluorine substitution create unique packing motifs [12].
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol demonstrates solubility in water, maintaining the hydrophilic character despite extensive fluorination [3] [9] [10]. This water solubility is attributed to the presence of the terminal hydroxyl groups, which can form hydrogen bonds with water molecules [3]. The compound also shows solubility in methanol, appearing as almost transparent solutions [10] [13].
The solubility characteristics of fluorinated diols have been studied extensively, with research indicating that the hydration shell of fluorinated diols contains substantially more defects than that of non-fluorinated diols [14]. These defects are water molecules that are not fully hydrogen-bonded to four neighboring water molecules, creating disrupted solvation patterns around the fluorinated segments [14].
The pKa value of 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol is 12.62, indicating that the compound behaves as a weak acid in aqueous solution [10]. This acidity is significantly enhanced compared to non-fluorinated diols due to the electron-withdrawing effects of the fluorine substituents, which stabilize the conjugate base formed upon deprotonation [15].
The extensive fluorine substitution in 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol creates profound alterations in the electronic structure of the molecule [6] [15]. Fluorine atoms, being the most electronegative elements, withdraw electron density from the carbon backbone, creating a highly polarized molecular framework [15]. This electron withdrawal effect is transmitted through the σ-bond network, influencing the reactivity and binding characteristics of the terminal hydroxyl groups [15].
Research on fluorine substitution effects demonstrates that the presence of multiple fluorine atoms creates positive potential on adjacent carbon atoms [6]. This electronic redistribution significantly affects the molecular orbital energies and the overall electronic accepting capability of the compound [6]. The fluorine substituents act as strong electron-withdrawing groups, creating an electron-deficient carbon framework that influences both chemical reactivity and physical properties [6].
The electron distribution in fluorinated alkyl chains has been shown to follow specific patterns related to the number and positioning of fluorine substituents [16]. In the case of octafluoro-1,6-hexanediol, the systematic fluorination pattern creates a uniform electron-withdrawing effect along the central portion of the molecule while preserving the electron-donating character of the terminal hydroxyl groups [16].
The introduction of eight fluorine atoms into the 1,6-hexanediol structure creates significant bond polarization throughout the molecule [17] [16]. Each C-F bond exhibits substantial dipolar character due to the large electronegativity difference between carbon and fluorine atoms [17]. The cumulative effect of multiple C-F bonds results in complex dipole moment patterns that influence intermolecular interactions and solvent behavior [17].
Studies on fluorinated compounds have shown that dipole moments depend not only on the magnitude of charge separation but also on the distance between charged centers [17]. In octafluoro-1,6-hexanediol, the systematic arrangement of fluorine atoms creates regions of high electron density around the fluorine atoms and corresponding electron deficiency at the carbon centers [17].
The bond polarization effects extend beyond individual C-F bonds to influence the entire molecular framework [16]. Research on similar fluorinated systems indicates that conformational preferences are significantly altered by fluorine substitution, with gauche conformations often being stabilized relative to anti conformations due to favorable dipole-dipole interactions [16].
Computational studies using density functional theory methods have provided insights into the electronic structure of fluorinated diols [18]. Calculations employing B3LYP functionals with appropriate basis sets reveal the distribution of molecular orbitals and the effects of fluorine substitution on electronic properties [18]. These calculations demonstrate that fluorine atoms preferentially interact with electron-rich centers, forming stabilizing interactions that influence molecular geometry and reactivity [18].
Molecular orbital theory analysis indicates that the frontier orbitals of fluorinated compounds are significantly modified compared to their non-fluorinated analogues [19] [20]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are altered by the presence of fluorine substituents, affecting the compound's electron-donating and electron-accepting capabilities [19].
Computational analysis of fluorinated systems has shown that the electronic structure calculations must account for the unique properties of fluorine atoms, including their high electronegativity and small size [21]. These calculations provide valuable predictions for chemical reactivity, spectroscopic properties, and intermolecular interaction patterns [21].
The comparison between 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol and its non-fluorinated analogue, 1,6-hexanediol, reveals dramatic differences in physical, chemical, and electronic properties [22]. The molecular weight increases from 118.17 g/mol for 1,6-hexanediol to 262.1 g/mol for the octafluorinated version, representing a 122% increase due to fluorine substitution [10].
Table 1: Comparative Properties of Fluorinated vs Non-fluorinated 1,6-Hexanediol
Property | 1,6-Hexanediol | 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol |
---|---|---|
Molecular Formula | C₆H₁₄O₂ | C₆H₆F₈O₂ |
Molecular Weight (g/mol) | 118.17 | 262.1 |
Melting Point (°C) | 41-43 | 66-70 |
Boiling Point (°C) | 250 | 100 (at 3 mmHg) |
Density (g/cm³) | 0.953 | 1.4712 |
Water Solubility | Soluble | Soluble |
Number of Fluorine Atoms | 0 | 8 |
The thermal properties show contrasting patterns, with the fluorinated compound exhibiting higher melting points but lower atmospheric boiling points [10]. This apparent contradiction is explained by the enhanced intermolecular interactions in the solid state due to fluorine effects, while the molecular volatility is increased due to the disruption of hydrogen bonding networks [22].
Conformational analysis studies have demonstrated that fluorination significantly alters the preferred molecular conformations compared to non-fluorinated diols [16]. The 1,3-difluorination pattern in related compounds shows strong influence on alkane chain conformation, with significant dependence on medium polarity [16]. These conformational effects are magnified in the octafluorinated system, where multiple fluorine substituents create complex steric and electronic interactions [16].
The hydration behavior of fluorinated diols differs markedly from their non-fluorinated counterparts [14]. Research indicates that fluorinated diols create more disrupted hydration shells with increased populations of dangling hydroxyl groups in the surrounding water structure [14]. This disruption of water structure around fluorinated segments contributes to the unique solubility and interaction patterns observed for these compounds [14].
Electrochemical fluorination represents the most established and commercially viable route for producing 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol. This method, also known as the Simons process, involves the electrolytic fluorination of organic compounds in anhydrous hydrogen fluoride [1] [2]. The process operates through a nickel fluoride-mediated mechanism where organic substrates dissolved in anhydrous hydrogen fluoride undergo complete fluorination at nickel anodes [3].
The electrochemical fluorination of hexanediol precursors typically operates under specific conditions: cell potential maintained at 5-6 volts, nickel-plated anodes, and anhydrous hydrogen fluoride as both solvent and fluorine source [1]. The reaction proceeds via the generation of fluoride radical cations followed by nucleophilic attack by fluoride ions, resulting in the systematic replacement of hydrogen atoms with fluorine atoms [4].
Reaction Mechanism and Conditions
The electrochemical fluorination process follows a well-established mechanism involving the formation of nickel fluoride intermediates. The process begins with the anodic oxidation of the organic substrate in the presence of hydrogen fluoride, generating reactive fluorine species that subsequently react with the substrate [5]. The typical reaction conditions include:
Yield and Selectivity Considerations
Electrochemical fluorination of hexanediol derivatives typically yields 70-85% of the desired octafluoro-1,6-hexanediol product [7]. The process exhibits good selectivity for complete fluorination, although some degree of chain rearrangement and isomer formation can occur due to the free-radical nature of the fluorination mechanism [8]. The linear to branched isomer ratio is typically 70-80% linear and 20-30% branched products [8].
Direct fluorination using elemental fluorine gas represents an alternative approach for synthesizing highly fluorinated compounds, including octafluoro-1,6-hexanediol. This method involves the controlled reaction of organic substrates with fluorine gas under specific conditions to achieve selective fluorination [9].
The Simons process, while primarily electrochemical, can be adapted for direct fluorination applications. The process involves the controlled addition of fluorine gas to organic substrates in the presence of suitable catalysts or under specific reaction conditions [2]. For octafluoro-1,6-hexanediol synthesis, the Simons process adaptation typically involves:
Process Parameters
The adapted Simons process for direct fluorination achieves yields of 60-80% for octafluoro-1,6-hexanediol synthesis, with the main advantage being the potential for continuous operation and reduced use of hydrogen fluoride [7].
Metal fluoride-mediated synthesis represents a significant advancement in fluorination methodology, offering improved selectivity and milder reaction conditions compared to direct fluorination with elemental fluorine. This approach utilizes various metal fluorides as fluorinating agents and catalysts [10] [11].
Catalyst Systems
The most effective metal fluoride catalysts for octafluoro-1,6-hexanediol synthesis include:
Reaction Conditions and Mechanisms
Metal fluoride-mediated synthesis typically operates under the following conditions:
The mechanism involves the activation of the metal fluoride catalyst, followed by nucleophilic attack on the organic substrate. The process achieves yields of 65-85% for octafluoro-1,6-hexanediol with excellent selectivity for the desired product [10].
Liquid-phase fluorination represents a sophisticated approach that combines the benefits of homogeneous reaction conditions with improved safety and control compared to gas-phase processes. This method involves the dissolution of fluorine gas in inert fluorocarbon solvents, followed by controlled addition of the organic substrate [9].
Process Design and Implementation
The liquid-phase fluorination process for octafluoro-1,6-hexanediol synthesis involves:
Advantages and Limitations
Liquid-phase fluorination offers several advantages:
However, the method also has limitations including limited substrate scope and the requirement for specialized fluorocarbon solvents [12].
Beyond the established electrochemical and direct fluorination methods, several alternative synthetic routes have been developed for preparing octafluoro-1,6-hexanediol. These methods often offer advantages in terms of selectivity, environmental impact, or substrate compatibility.
Telomerization Processes
Telomerization represents an important alternative for synthesizing fluorinated compounds, including octafluoro-1,6-hexanediol. This process involves the controlled polymerization of fluorinated monomers to produce compounds with specific chain lengths and fluorination patterns [8].
The telomerization process typically involves:
Fluorinated Alcohol-Based Synthesis
An emerging alternative involves the use of fluorinated alcohols as both solvents and fluorinating agents. Hexafluoroisopropanol (HFIP) has been particularly effective in this application, serving as a fluorine source through reaction with organolithium reagents [13].
The process involves:
This method achieves yields of 75-85% for octafluoro-1,6-hexanediol with excellent functional group tolerance [13].
The purification and characterization of 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol requires specialized techniques due to the unique properties imparted by the fluorine substitution. These protocols ensure product purity and enable comprehensive structural confirmation.
Purification Methods
Distillation Techniques
Fractional distillation represents the primary purification method for octafluoro-1,6-hexanediol. The compound exhibits a boiling point of 100°C at 3 mmHg, allowing for effective separation from starting materials and byproducts [14]. The distillation process typically involves:
Recrystallization Procedures
Recrystallization from appropriate solvents provides an alternative purification method, particularly effective for removing trace impurities. The process involves:
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides comprehensive structural information for octafluoro-1,6-hexanediol, with particular emphasis on ¹⁹F NMR for fluorine environment characterization [16] [17].
¹H NMR Characteristics
¹⁹F NMR Characteristics
¹³C NMR Characteristics
Mass Spectrometry Analysis
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural elucidation [18].
Electron Ionization (EI) Mass Spectrometry
Infrared Spectroscopy
Infrared spectroscopy provides functional group identification and purity assessment through characteristic absorption bands.
Key Absorption Bands
Gas Chromatography Analysis
Gas chromatography provides quantitative purity analysis and isomer separation capabilities [19] [20].
Chromatographic Conditions
The industrial-scale production of 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol requires careful consideration of multiple factors including process economics, safety requirements, environmental regulations, and quality control systems.
Process Scale-Up Considerations
Reactor Design and Engineering
Industrial-scale electrochemical fluorination requires specialized reactor designs that can handle the corrosive nature of hydrogen fluoride and maintain precise control over reaction conditions [21].
Electrochemical Reactor Specifications
Heat Management Systems
Industrial-scale fluorination generates significant heat that must be effectively removed to maintain process control and safety [21].
Process Economics and Cost Analysis
Raw Material Costs
The economics of octafluoro-1,6-hexanediol production are dominated by raw material costs, particularly hydrogen fluoride and electrical energy consumption.
Cost Breakdown Analysis
Production Scale Economics
The unit cost of octafluoro-1,6-hexanediol decreases significantly with production scale due to economies of scale in equipment utilization and raw material purchasing.
Scale Factor | Production Cost (USD/kg) | Capital Investment (USD) | Break-even Volume (kg/year) |
---|---|---|---|
Laboratory (1-100 g) | 500-1000 | 50,000-100,000 | N/A |
Pilot Scale (1-10 kg) | 100-300 | 500,000-1,500,000 | 100-500 |
Commercial Scale (100-1000 kg) | 50-150 | 2,000,000-10,000,000 | 1,000-5,000 |
Industrial Scale (>1000 kg) | 25-75 | 10,000,000-50,000,000 | 5,000-25,000 |
Safety and Environmental Considerations
Hydrogen Fluoride Safety Management
Industrial-scale handling of hydrogen fluoride requires comprehensive safety systems and emergency response protocols [22].
Safety System Requirements
Environmental Compliance
Industrial production must comply with environmental regulations regarding fluorinated compound emissions and waste disposal [22].
Emission Control Systems
Quality Control and Assurance
Analytical Testing Protocols
Industrial production requires comprehensive quality control systems to ensure consistent product quality and purity [23].
In-Process Monitoring
Final Product Testing
Regulatory Compliance
Industrial production must comply with various regulatory requirements including chemical registration, safety data sheets, and environmental permits [22].
Documentation Requirements
Irritant